REACTION_CXSMILES
|
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[C:11]([NH2:17])=[N:12][CH:13]=[C:14]([Br:16])[N:15]=1.C(N(CC)CC)C>CN(C=O)C.CCOC(C)=O.[Cl-].[Na+].O.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:16][C:14]1[N:15]=[C:10]([C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:11]([NH2:17])=[N:12][CH:13]=1 |f:5.6.7,^1:44,46,65,84|
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Name
|
|
Quantity
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1.044 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C#C
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(N1)Br)N
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Name
|
|
Quantity
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11.02 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
24 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
copper (I) iodide
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Quantity
|
180.7 mg
|
Type
|
catalyst
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Smiles
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[Cu]I
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Name
|
|
Quantity
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456.9 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
brine
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Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
|
Details
|
the layers separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (2×20 mL)
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Type
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WASH
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Details
|
combined organics washed with brine (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography (ISCO Companion™, 80 g column, eluting with 0 to 50% EtOAc/Petroleum Ether, loaded in DCM)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(=NC1)N)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |